6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline is an organic compound with the molecular formula C10H12BrNO. It is a derivative of tetrahydroisoquinoline, featuring a bromine atom at the 6th position and a methoxy group at the 7th position on the isoquinoline ring.
Mechanism of Action
Target of Action
This compound is a derivative of tetrahydroisoquinoline, which is a structural motif of various natural products and therapeutic lead compounds
Mode of Action
Tetrahydroisoquinolines are known to interact with their targets through various mechanisms, often involving the formation of an iminium intermediate . The bromo and methoxy substituents on the tetrahydroisoquinoline backbone may influence its binding affinity and selectivity for its targets.
Biochemical Pathways
Tetrahydroisoquinolines are precursors for various alkaloids displaying multifarious biological activities . The compound’s effects on biochemical pathways would likely depend on its specific targets and mode of action.
Pharmacokinetics
The compound’s molecular weight is 242.12 , which is within the range generally favorable for oral bioavailability.
Action Environment
The action of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored in a refrigerator . Other factors, such as pH and the presence of other molecules, could also influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). By inhibiting MAO, this compound can affect the levels of neurotransmitters like dopamine and serotonin, which are crucial for mood regulation and cognitive function .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as receptors and enzymes. For instance, this compound can bind to the active site of MAO, leading to enzyme inhibition. This binding interaction prevents the breakdown of neurotransmitters, resulting in increased levels of these molecules in the synaptic cleft. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as neuroprotection and mood enhancement. At higher doses, it can induce toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, cytochrome P450 enzymes play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cellular membranes and accumulate in certain tissues, such as the brain and liver. Transporters like P-glycoprotein may facilitate its movement across the blood-brain barrier, affecting its central nervous system activity. The distribution of this compound can also be influenced by its binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. In the mitochondria, it may affect energy metabolism and oxidative stress responses. In the nucleus, it can influence gene expression by interacting with chromatin and transcriptional machinery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 7-methoxy-1,2,3,4-tetrahydroisoquinoline. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:
- Dissolve 7-methoxy-1,2,3,4-tetrahydroisoquinoline in a suitable solvent such as dichloromethane.
- Add N-bromosuccinimide and a catalytic amount of AIBN.
- Reflux the mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 7-methoxy-1,2,3,4-tetrahydroisoquinoline.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: 7-Methoxy-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and natural product analogs.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for neurological and psychiatric disorders.
Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group, affecting its solubility and interaction with molecular targets.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains an additional methoxy group, which may enhance its pharmacological properties.
Uniqueness
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. These functional groups influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h4-5,12H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONXJWSXOYAVIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCNCC2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.